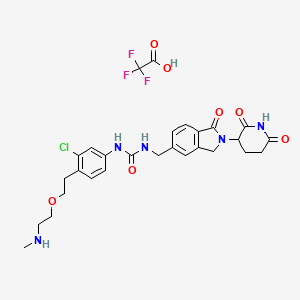
CC-885-CH2-Peg1-NH-CH3 (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CC-885-CH2-Peg1-NH-CH3 (tfa) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions . The detailed synthetic routes and reaction conditions are proprietary and often require specialized equipment and expertise .
Industrial Production Methods
Industrial production of CC-885-CH2-Peg1-NH-CH3 (tfa) is typically carried out under stringent conditions to ensure high purity and yield . The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
CC-885-CH2-Peg1-NH-CH3 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are typically intermediates or final compounds used in further research and development .
Applications De Recherche Scientifique
CC-885-CH2-Peg1-NH-CH3 (tfa) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel compounds and materials.
Biology: Utilized in the study of cellular processes and molecular interactions.
Medicine: Applied in the development of targeted therapies for cancer and other diseases.
Industry: Employed in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of CC-885-CH2-Peg1-NH-CH3 (tfa) involves its role as a degrader compound. It targets specific proteins and facilitates their degradation through the ubiquitin-proteasome pathway . This process involves the binding of the compound to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
CC-885-CH2-Peg1-NH-CH3 (tfa) is unique in its structure and mechanism of action compared to other degrader compounds. Similar compounds include:
CC-885-CH2-Peg1-NH-CH3: A closely related compound with similar properties.
CC-885-CH2-Peg1-NH-CH3 (tfa): Another variant used in similar applications.
These compounds share similar chemical structures and functions but may differ in their specific applications and effectiveness .
Propriétés
Formule moléculaire |
C28H31ClF3N5O7 |
|---|---|
Poids moléculaire |
642.0 g/mol |
Nom IUPAC |
1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H30ClN5O5.C2HF3O2/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34;3-2(4,5)1(6)7/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34);(H,6,7) |
Clé InChI |
JRCPXAAEUKDZAN-UHFFFAOYSA-N |
SMILES canonique |
CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















